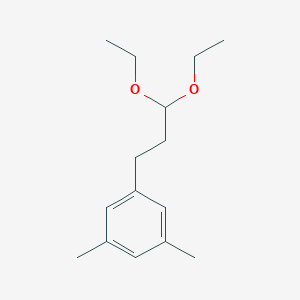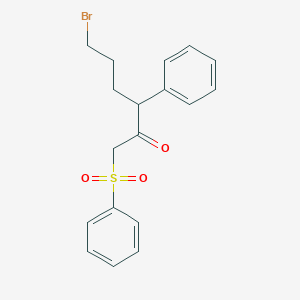
10-Iododecyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Iododecyl 2-methylprop-2-enoate is an organic compound with the molecular formula C14H25IO2 It is an ester derived from 10-iododecanol and methacrylic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-Iododecyl 2-methylprop-2-enoate typically involves the esterification of 10-iododecanol with methacrylic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
10-Iododecyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The double bond in the methacrylate moiety can participate in addition reactions with various electrophiles and nucleophiles.
Polymerization: The methacrylate group can undergo free radical polymerization to form polymers with unique properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and thiols. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Addition Reactions: Reagents such as hydrogen bromide (HBr) or borane (BH3) can be used under controlled conditions to add across the double bond.
Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are used to initiate the polymerization process.
Major Products Formed
Substitution Reactions: Products include azido, cyano, and thiol derivatives of the original compound.
Addition Reactions: Products include bromo and hydroborated derivatives.
Polymerization: The major product is a polymer with repeating methacrylate units.
Applications De Recherche Scientifique
10-Iododecyl 2-methylprop-2-enoate has several applications in scientific research:
Materials Science: It is used in the synthesis of polymers and copolymers with specific properties, such as hydrophobicity and thermal stability.
Pharmaceuticals: The compound can be used as a building block for the synthesis of bioactive molecules and drug delivery systems.
Biology: It is employed in the modification of biomolecules for imaging and diagnostic purposes.
Industry: The compound is used in the production of specialty coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of 10-Iododecyl 2-methylprop-2-enoate depends on its application. In polymerization reactions, the methacrylate group undergoes free radical polymerization, leading to the formation of polymers. In biological applications, the iodine atom can facilitate the incorporation of the compound into biomolecules, enabling imaging and diagnostic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 10-Bromodecyl 2-methylprop-2-enoate
- 10-Chlorodecyl 2-methylprop-2-enoate
- 10-Fluorodecyl 2-methylprop-2-enoate
Comparison
10-Iododecyl 2-methylprop-2-enoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom is larger and more polarizable, which can influence the compound’s reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
61361-63-5 |
|---|---|
Formule moléculaire |
C14H25IO2 |
Poids moléculaire |
352.25 g/mol |
Nom IUPAC |
10-iododecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H25IO2/c1-13(2)14(16)17-12-10-8-6-4-3-5-7-9-11-15/h1,3-12H2,2H3 |
Clé InChI |
PMNOJKOEPHETPP-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCCCCCCCCCCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Acetamide, N-[2-(4-methylphenoxy)ethyl]-N-phenyl-](/img/structure/B14592503.png)
![{3,5-Dimethoxy-4-[(propan-2-yl)oxy]phenyl}acetonitrile](/img/structure/B14592504.png)

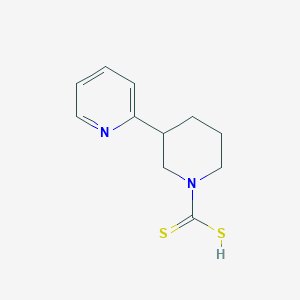
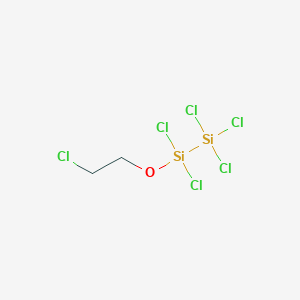
![N~1~,N~2~-Bis[2-(4-methylbenzene-1-sulfonyl)ethyl]ethane-1,2-diamine](/img/structure/B14592529.png)
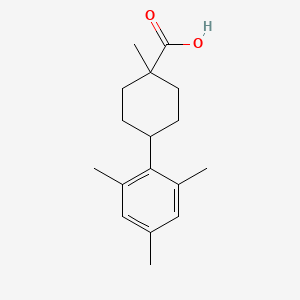

![Diethyl[4-(methanesulfonyl)-3-methylbuta-1,3-dien-1-yl]methylsilane](/img/structure/B14592543.png)

